molecular formula C16H11ClN6O B5461636 5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole

5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole

Cat. No. B5461636
M. Wt: 338.75 g/mol
InChI Key: RVWFOZOXYXTJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the development of various diseases.
Biochemical and Physiological Effects:
5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, inhibit the growth of cancer cells, and prevent the formation of bacterial biofilms. Additionally, it has been shown to improve cognitive function and reduce the risk of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole in lab experiments is its versatility. It can be used in a wide range of applications, from studying the mechanisms of disease development to developing new drugs. However, one of the limitations is its potential toxicity, which can be a concern when working with the compound in the lab.

Future Directions

There are several future directions for research involving 5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole. One area of research is the development of new drugs based on the compound. Another area of research is the study of the compound's potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole involves the reaction of 4-(2-(3-chlorophenyl)-1H-imidazol-1-yl)phenol with sodium azide in the presence of copper (II) sulfate pentahydrate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide (DMSO) at 100°C for 24 hours, resulting in the formation of the desired compound.

Scientific Research Applications

5-{4-[2-(3-chlorophenyl)-1H-imidazol-1-yl]phenoxy}-1H-tetrazole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been shown to have a positive effect on Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-[4-[2-(3-chlorophenyl)imidazol-1-yl]phenoxy]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN6O/c17-12-3-1-2-11(10-12)15-18-8-9-23(15)13-4-6-14(7-5-13)24-16-19-21-22-20-16/h1-10H,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWFOZOXYXTJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=CN2C3=CC=C(C=C3)OC4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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